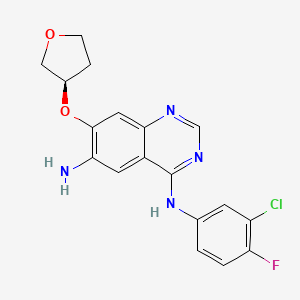

(R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine

Overview

Description

“®-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine” is a chemical compound with the molecular formula C18H16ClFN4O2. It has an average mass of 374.797 Da and a monoisotopic mass of 374.094574 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The molecule also contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.8 g/mol. It has 2 hydrogen bond donors and 7 hydrogen bond acceptors. The compound is also characterized by a rotatable bond count of 4 .

Scientific Research Applications

1. Biomarker for EGFR-TK Imaging

Quinazoline derivatives, including (3-chloro-4-fluorophenyl)quinazoline-4,6-diamine, have been studied for their potential as biomarkers in EGFR-TK imaging. This research demonstrates the role of these compounds in labeling with technetium-99m to develop radiopharmaceuticals for cancer diagnostics (Fernandes et al., 2008).

2. Potential MERS-CoV Inhibitors

Studies have identified 4-anilino-6-aminoquinazoline derivatives, including variants of (R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine, as potential inhibitors of MERS-CoV infection. These compounds showed high inhibitory effects in laboratory settings (Lee et al., 2020).

3. Anti-inflammatory Activity

Fluorine-substituted quinazoline derivatives have been explored for their anti-inflammatory activities. Studies on specific fluorine-substituted derivatives provide insights into their potential therapeutic applications in inflammation-related diseases (Sun et al., 2019).

4. Synthesis and Optimization in Pharmaceutical Processes

The synthesis and process optimization of compounds like Afatinib Dimaleate, which involve (R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine, are critical in pharmaceutical manufacturing. This research highlights the controlled and efficient synthesis processes that lead to improved yield and quality of these compounds (Kumar et al., 2019).

5. Radioiodination for SPECT Imaging

The radioiodination of novel EGFR-TK inhibitors based on quinazoline derivatives, including (R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine, has been investigated for developing SPECT radioligands for EGFR positive tumors. This area of research opens up possibilities for improved molecular imaging in cancer diagnosis (Fernandes et al., 2007).

Safety and Hazards

properties

IUPAC Name |

4-N-(3-chloro-4-fluorophenyl)-7-[(3R)-oxolan-3-yl]oxyquinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQABKFYKJRXII-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine | |

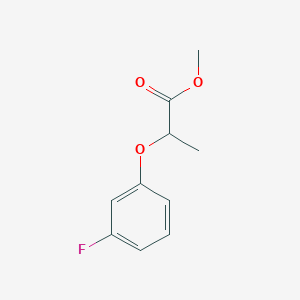

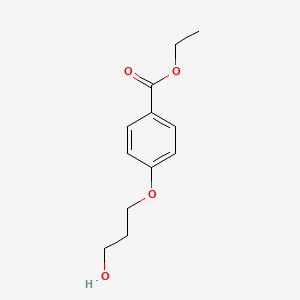

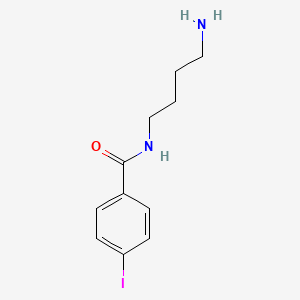

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)

![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)

![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)

![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)